molecular formula C13H12O B167064 2-Methoxybiphenyl CAS No. 86-26-0

2-Methoxybiphenyl

Cat. No.: B167064
CAS No.: 86-26-0
M. Wt: 184.23 g/mol
InChI Key: NLWCWEGVNJVLAX-UHFFFAOYSA-N
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Description

2-Methoxybiphenyl, also known as 2-Phenylanisole, is an organic compound with the molecular formula C13H12O. It is a derivative of biphenyl where a methoxy group is attached to the second carbon of one of the phenyl rings. This compound is known for its clear, slightly yellow liquid appearance after melting .

Scientific Research Applications

2-Methoxybiphenyl has a wide range of applications in scientific research:

Safety and Hazards

2-Methoxybiphenyl may cause damage to organs through prolonged or repeated exposure . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation is advised .

Future Directions

While the future directions of 2-Methoxybiphenyl are not explicitly mentioned in the search results, one study suggests that the efficient synthetic routes to obtain methoxy-biphenyls make them promising candidates for hydrogen storage .

Biochemical Analysis

Biochemical Properties

2-Methoxybiphenyl plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with biphenyl phytoalexin-specific O-methyltransferase, an enzyme involved in the biosynthesis of phytoalexins in plants . This enzyme catalyzes the O-methylation of 3,5-dihydroxybiphenyl to form 3-hydroxy-5-methoxybiphenyl, indicating that this compound is a product of this biochemical pathway. Additionally, this compound may interact with other biomolecules involved in the detoxification processes in plants and microorganisms.

Cellular Effects

The effects of this compound on various cell types and cellular processes are diverse. In plant cells, it has been shown to influence the accumulation of phytoalexins, which are antimicrobial compounds produced in response to pathogen attack . This suggests that this compound may play a role in enhancing the plant’s defense mechanisms. In animal cells, the compound’s impact on cell signaling pathways, gene expression, and cellular metabolism is less well-documented, but it is hypothesized that it could affect these processes through its interactions with specific enzymes and proteins.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific enzymes and proteins. For example, its interaction with biphenyl phytoalexin-specific O-methyltransferase involves the transfer of a methyl group to 3,5-dihydroxybiphenyl, resulting in the formation of 3-hydroxy-5-methoxybiphenyl . This methylation reaction is crucial for the biosynthesis of phytoalexins, which are important for plant defense. Additionally, this compound may inhibit or activate other enzymes involved in metabolic pathways, thereby influencing cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of the compound can impact its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its degradation products may have different biochemical activities

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular functions, while higher doses could lead to toxic or adverse effects . Threshold effects have been observed, where a certain dosage level is required to elicit a significant biochemical response. Toxicity studies in animal models are essential to determine the safe dosage range and to identify any potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to the biosynthesis of phytoalexins in plants . The compound is a product of the O-methylation of 3,5-dihydroxybiphenyl, catalyzed by biphenyl phytoalexin-specific O-methyltransferase. This reaction is part of a larger metabolic pathway that converts phenylpropanoids to phytoalexins, which are crucial for plant defense. The compound may also interact with other enzymes and cofactors involved in detoxification processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with specific transporters and binding proteins . In plant cells, the compound may be transported to sites of pathogen attack, where it accumulates and contributes to the defense response. In animal cells, the distribution of this compound is less well-studied, but it is likely to be influenced by its solubility and interactions with cellular transport mechanisms.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. In plant cells, the compound may be localized in the cytoplasm or other cellular compartments where phytoalexin biosynthesis occurs The presence of targeting signals or post-translational modifications may direct this compound to specific organelles, influencing its biochemical activity

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methoxybiphenyl can be synthesized through various methods, one of which involves the Suzuki–Miyaura coupling reaction. This reaction typically employs a palladium catalyst and boron reagents to form carbon-carbon bonds under mild and functional group-tolerant conditions .

Industrial Production Methods: In industrial settings, the preparation of this compound may involve the use of aromatic hydrocarbon solvents, secondary amines, and paraformaldehyde. The reaction mixture is heated to 130-160°C for a heat preservation dehydration reaction, followed by the addition of a catalyst and further heating to 160-190°C .

Chemical Reactions Analysis

Types of Reactions: 2-Methoxybiphenyl undergoes various chemical reactions, including:

    Oxidation: This reaction can convert this compound into corresponding quinones or other oxidized products.

    Reduction: Reduction reactions can yield hydrogenated derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the phenyl rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.

    Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can introduce halogens or other functional groups onto the phenyl rings.

Comparison with Similar Compounds

  • 2-Hydroxybiphenyl
  • 2-Phenylanisole
  • 2-Methoxydiphenyl

These compounds share structural similarities but differ in their specific functional groups and properties.

Properties

IUPAC Name

1-methoxy-2-phenylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O/c1-14-13-10-6-5-9-12(13)11-7-3-2-4-8-11/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLWCWEGVNJVLAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6052584
Record name Biphenyl-2-yl methyl ether
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Molecular Weight

184.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86-26-0, 26445-85-2
Record name 2-Methoxybiphenyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=86-26-0
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1'-Biphenyl, 2-methoxy-
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Record name 1,1'-Biphenyl, methoxy-
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Record name 2-Methoxybiphenyl
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Record name 1,1'-Biphenyl, 2-methoxy-
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Record name Biphenyl-2-yl methyl ether
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Record name Biphenyl-2-yl methyl ether
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Synthesis routes and methods I

Procedure details

To a suspension of 2-phenylphenol (20.00 g, 0.117 mol) and K2CO3 (32.48 g, 0.235 mol) in 235 mL of anhydrous acetone was added a neat solution of dimethylsulfate (15.56 g, 0.123 mol) dropwise through a syringe over 5 minute at RT under argon. The resulting thick suspension was stirred over night at RT and 100 mL of EtOH was added. After 1 hour, the mixture was diluted with ether and water. The aqueous layer was extracted with EtOAc. The combined organic layers were washed with water, brine and dried with MgSO4. After filtration, the solvents were removed and dried under high vacuum to give afford 2-phenylanisole (18.85 g, 87% yield). 1H NMR (300 MHz, CDCl3): δ 3.80 (s, 3H), 6.95–7.60 (m, 2H), 7.28–7.35 (m, 3H), 7.37–7.43 (m, 2H), 7.50–7.55 (m, 2H).
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87%

Synthesis routes and methods II

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Synthesis routes and methods III

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Synthesis routes and methods IV

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Synthesis routes and methods V

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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